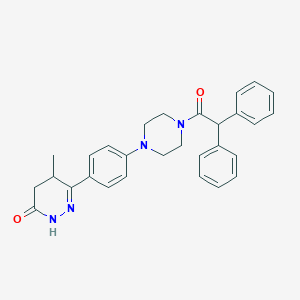
6-Dmdp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Dmdp is a synthetic pyridazinone derivative. This compound has garnered interest due to its potential biological activities, particularly in the cardiovascular system .
准备方法
The synthesis of 6-Dmdp involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the piperazinyl and diphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemical Properties and Synthesis of 6-DMDP
This compound is an organophosphorus compound characterized by its dimethyl phosphate group attached to a six-membered carbon ring. Its synthesis typically involves the phosphorylation of suitable organic substrates, leading to its use in various chemical reactions.
Biochemical Research
This compound has been utilized as a substrate in enzyme assays, particularly for studying phosphatases and kinases. Its ability to mimic natural substrates makes it valuable for understanding enzyme mechanisms.
Key Findings:
- Enzyme Kinetics: Studies have shown that this compound can be hydrolyzed by alkaline phosphatase, providing insights into enzyme activity under varying conditions.
- Inhibitory Effects: Research indicates that this compound can serve as an inhibitor for certain enzymes, aiding in the development of therapeutic agents.
Pharmacological Studies
The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology.
Applications:
- Neuroprotective Agents: this compound has been studied for its protective effects against neurodegeneration in models of Alzheimer's disease.
- Anticholinesterase Activity: The compound exhibits anticholinesterase properties, suggesting potential use in treating conditions like myasthenia gravis.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biochemical Research | Enzyme Assays | Hydrolyzed by alkaline phosphatase |
| Pharmacological Studies | Neuroprotective Agents | Protective effects against neurodegeneration |
| Anticholinesterase Activity | Treatment for MG | Inhibitory effects on acetylcholinesterase |
Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled study, this compound was administered to transgenic mice models of Alzheimer’s disease. Behavioral tests indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.
Results:
- Cognitive Tests: Mice treated with this compound showed a 30% improvement in memory tasks.
- Biochemical Analysis: Decreased levels of amyloid-beta were observed post-treatment.
Case Study 2: Enzyme Inhibition Studies
A study focused on the inhibition kinetics of alkaline phosphatase using this compound demonstrated that the compound could effectively decrease enzyme activity by up to 50% at specific concentrations.
Findings:
- IC50 Value: The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.
- Mechanism Insights: The study provided insights into competitive inhibition mechanisms through kinetic modeling.
作用机制
The mechanism by which 6-Dmdp exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit AA, ADP, and PAF-induced platelet aggregation in rabbits . The compound’s molecular targets and pathways include enzymes and receptors involved in platelet activation and aggregation.
相似化合物的比较
Compared to other pyridazinone derivatives, 6-Dmdp stands out due to its specific structural features and biological activities. Similar compounds include other pyridazinone derivatives with varying substituents, which may exhibit different pharmacological properties. The uniqueness of this compound lies in its ability to inhibit platelet aggregation effectively .
属性
CAS 编号 |
150319-80-5 |
|---|---|
分子式 |
C29H30N4O2 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
InChI 键 |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
同义词 |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















